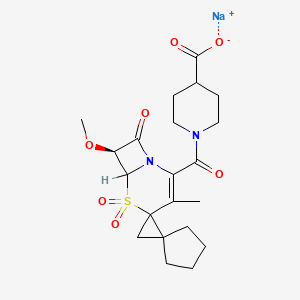
CID 23689113
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 23689113 is a synthetic compound known for its role as a human neutrophil elastase inhibitor. It belongs to the class of 2-spirocyclopropyl cephem sulfones and has shown potential in treating conditions such as cystic fibrosis and emphysema .
Vorbereitungsmethoden
The synthesis of CID 23689113 involves multiple steps starting from 6-azopenicillanate. The process includes:
Treatment with boron trifluoroetherate: in a mixture of methanol and methylene chloride to obtain 6alpha-methoxy penicillanate.
Oxidation with peracetic acid: to form the corresponding 1beta-oxide.
Ring opening: of the oxide by heating with 2-mercaptohenzothiazole in toluene.
Cyclization with bromine: in methylene chloride to produce 2beta-bromomethyl penicillanate.
Rearrangement with pyridine: in dimethyl sulfoxide to yield the cephem intermediate.
Oxidation with peracetic acid: to obtain the sulfone derivative.
Introduction of a double bond: at the C-2 position by heating with dimethylamine hydrochloride in a mixture of tert-butyl alcohol, methylene chloride, and formaldehyde.
Reaction with diazo cyclopentane: generated in situ by treatment of cyclopentyl hydrazono with silver (I) oxide.
Removal of the trichloroethyl group: by treatment with zinc and glacial acetic acid.
Formation of the acid chloride: by reaction with oxalyl chloride in methylene chloride.
Condensation with 4-(1-butoxycarbonylmethyl)piperazine: to afford the product.
Deprotection of the tert-butyl group: with formic acid to give the free acid.
Conversion into the sodium salt: by treatment with sodium carbonate in water.
Analyse Chemischer Reaktionen
CID 23689113 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peracetic acid to form sulfone derivatives.
Cycloaddition: The compound participates in cycloaddition reactions with diazo cyclopentane.
Deprotection: The tert-butyl ester group can be deprotected using formic acid.
Wissenschaftliche Forschungsanwendungen
CID 23689113 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephem sulfones.
Biology: The compound is studied for its inhibitory effects on human neutrophil elastase, which is involved in various inflammatory processes.
Medicine: this compound shows potential in treating respiratory diseases such as cystic fibrosis and emphysema by inhibiting elastase activity.
Wirkmechanismus
CID 23689113 exerts its effects by inhibiting human neutrophil elastase, an enzyme involved in the breakdown of elastin and other proteins in the extracellular matrix. The inhibition of this enzyme helps reduce inflammation and tissue damage in conditions such as cystic fibrosis and emphysema. The molecular targets and pathways involved include the binding of this compound to the active site of elastase, preventing its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
CID 23689113 is compared with other similar compounds, such as SYN 1390, which also belongs to the class of 2-spirocyclopropyl cephem sulfones. While both compounds inhibit human neutrophil elastase, this compound has shown higher potency and selectivity in preclinical studies. Other similar compounds include various cephem derivatives that exhibit elastase inhibitory activity .
Eigenschaften
Molekularformel |
C21H27N2NaO7S |
|---|---|
Molekulargewicht |
474.5 g/mol |
InChI |
InChI=1S/C21H28N2O7S.Na/c1-12-14(16(24)22-9-5-13(6-10-22)19(26)27)23-17(25)15(30-2)18(23)31(28,29)21(12)11-20(21)7-3-4-8-20;/h13,15,18H,3-11H2,1-2H3,(H,26,27);/q;+1/p-1/t15-,18?,21?;/m0./s1 |
InChI-Schlüssel |
MESZAEGNEJCYQY-QLUJRRMDSA-M |
Isomerische SMILES |
CC1=C(N2C([C@H](C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+] |
Synonyme |
SYN 1396 SYN-1396 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















